Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
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Description
Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, also known as Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, is a useful research compound. Its molecular formula is C15H23N5O3S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclohexaneethanesulfonamide, a sulfonamide derivative, has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by a cyclohexane ring and a sulfonamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₇N₃O₂S
- Molecular Weight : 189.30 g/mol
- Structural Features : The presence of the sulfonamide group allows for interactions with various biological targets, particularly enzymes.
Cyclohexaneethanesulfonamide exerts its biological effects primarily through enzyme inhibition. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity. This interaction can significantly affect various biochemical pathways, making it a valuable tool in drug discovery and development.
Biological Activity Overview
The biological activity of cyclohexaneethanesulfonamide can be classified into several categories:
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme interactions and inhibition mechanisms.
- Antibacterial Activity : As a sulfonamide derivative, it has potential antibacterial properties similar to other compounds in this class.
- Pharmaceutical Applications : Investigated as a pharmaceutical intermediate for drug design and development.
Data Table: Biological Activity Summary
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits specific enzymes through binding | |
Antibacterial | Potential antibacterial effects | |
Drug Development | Used as an intermediate in pharmaceutical synthesis |
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of cyclohexaneethanesulfonamide with various enzymes. The results indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Antibacterial Efficacy
Research conducted on the antibacterial properties of cyclohexaneethanesulfonamide demonstrated its effectiveness against certain bacterial strains. The compound showed comparable activity to traditional antibiotics, indicating its potential as an alternative therapeutic agent.
Case Study 3: Drug Design Applications
In drug design studies, cyclohexaneethanesulfonamide was evaluated as an intermediate for synthesizing novel pharmaceuticals. Its unique chemical structure facilitated the development of new compounds with enhanced bioactivity profiles .
Properties
IUPAC Name |
2-[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-12-9-13-17-11-18-20(13)19-14(12)23-10-15(5-3-2-4-6-15)7-8-24(16,21)22/h9,11H,2-8,10H2,1H3,(H2,16,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWZIYHJLGRBHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169953 |
Source
|
Record name | Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175215-29-9 |
Source
|
Record name | Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175215299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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